(2,3,3-Trifluorocyclobuten-1-yl)benzene
Description
(2,3,3-Trifluorocyclobuten-1-yl)benzene is an organic compound characterized by a benzene ring attached to a trifluorocyclobutene moiety
Properties
IUPAC Name |
(2,3,3-trifluorocyclobuten-1-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c11-9-8(6-10(9,12)13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHRFOPJWXTOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C1(F)F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3-Trifluorocyclobuten-1-yl)benzene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a trifluorocyclobutene derivative with a phenylboronic acid in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3,3-Trifluorocyclobuten-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield partially or fully reduced products.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of nitrobenzene or halobenzene derivatives.
Scientific Research Applications
(2,3,3-Trifluorocyclobuten-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its role in drug development and as a precursor for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2,3,3-Trifluorocyclobuten-1-yl)benzene involves its interaction with molecular targets through its trifluorocyclobutene and benzene moieties. The trifluorocyclobutene ring can participate in various chemical reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,3,3-Trifluorocyclobut-1-en-1-yl)benzene
- Trifluoromethylbenzene
- Cyclobutylbenzene
Uniqueness
(2,3,3-Trifluorocyclobuten-1-yl)benzene is unique due to the presence of the trifluorocyclobutene ring, which imparts distinct chemical and physical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
